Cas no 1707399-43-6 ((4-Oxo-2-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid)
![(4-Oxo-2-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid structure](https://ja.kuujia.com/scimg/cas/1707399-43-6x500.png)
(4-Oxo-2-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid 化学的及び物理的性質
名前と識別子
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- (4-Oxo-2-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid
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- インチ: 1S/C13H10N4O3/c18-12(19)8-16-5-6-17-11(13(16)20)7-10(15-17)9-3-1-2-4-14-9/h1-7H,8H2,(H,18,19)
- InChIKey: CCRKONQUQIRUNZ-UHFFFAOYSA-N
- ほほえんだ: C12=CC(C3=NC=CC=C3)=NN1C=CN(CC(O)=O)C2=O
(4-Oxo-2-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM508959-1g |
2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)aceticacid |
1707399-43-6 | 97% | 1g |
$*** | 2023-03-30 |
(4-Oxo-2-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid 関連文献
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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6. Caper tea
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
(4-Oxo-2-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acidに関する追加情報
Compound CAS No. 1707399-43-6: (4-Oxo-2-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic Acid
The compound with CAS No. 1707399-43-6, known as (4-Oxo-2-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrazolo[1,5-a]pyrazine moiety and an acetic acid substituent. The presence of the oxo group at the 4-position of the pyrazolo[1,5-a]pyrazine ring introduces additional electronic complexity, making this molecule a promising candidate for various applications.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of antimicrobial agents and anticancer drugs. Researchers have found that the pyridine ring and pyrazolo[1,5-a]pyrazine system contribute significantly to the molecule's bioactivity. The acetic acid group further enhances its solubility and bioavailability, making it an ideal candidate for pharmacological studies.
One of the most notable advancements in understanding this compound is its role in inhibiting specific enzymes involved in cellular signaling pathways. For instance, studies have shown that (4-Oxo-2-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid can modulate the activity of protein kinases, which are critical targets in cancer therapy. This finding has opened new avenues for exploring its potential as a targeted anticancer agent.
In addition to its therapeutic applications, this compound has also been investigated for its role in neuroprotective activities. Preclinical studies suggest that it may protect neurons from oxidative stress and inflammation, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The oxo group in the structure plays a pivotal role in these neuroprotective effects by stabilizing reactive oxygen species and reducing oxidative damage.
The synthesis of (4-Oxo-2-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring that the compound is suitable for both laboratory studies and potential clinical trials.
Another area of active research is the exploration of this compound's interactions with biological membranes and its ability to penetrate cellular barriers. Studies using advanced imaging techniques have revealed that the acetic acid group facilitates membrane permeability, allowing the molecule to reach intracellular targets effectively. This property is particularly advantageous for developing drugs that act on intracellular pathogens or cancer cells.
Furthermore, computational chemistry approaches have been employed to predict the binding affinity of this compound to various drug targets. Molecular docking studies have shown that it exhibits strong binding interactions with several G-protein coupled receptors (GPCRs) and ion channels, suggesting its potential as a modulator of these critical cellular systems.
In conclusion, (4-Oxo-2-pyridin-2-y l -4H - py raz olo [1 , 5 -a ] py razin - 5 - yl ) - ac etic ac id (CAS No. 1707399 - 43 - 6 ) is a versatile and bioactive compound with immense potential in drug discovery and development. Its unique structure, combined with recent advancements in understanding its pharmacological properties, positions it as a key player in future therapeutic interventions.
1707399-43-6 ((4-Oxo-2-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid) 関連製品
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